Erigeroside

Platelet Aggregation Cardiovascular Pharmacology Microcirculation

Erigeroside enables comparative SAR studies on glycosylation-mediated functional switching. Unlike its aglycone pyromeconic acid (pressor), erigeroside exhibits depressor activity and modest antiplatelet effects, making it essential for deconvoluting Erigeron pharmacology beyond scutellarin's PKC pathway. Ideal for microcirculation research.

Molecular Formula C11H14O8
Molecular Weight 274.22 g/mol
CAS No. 59219-76-0
Cat. No. B150121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErigeroside
CAS59219-76-0
Synonyms4-pyrone-3-beta-D-glucopyranoside
erigeroside
Molecular FormulaC11H14O8
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESC1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1
InChIKeyQCBPBADGYXFZSW-ZHVGPZTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erigeroside (CAS 59219-76-0): A γ-Pyrone Glucoside from Erigeron Species for Cardiovascular and Antioxidant Research


Erigeroside (CAS 59219-76-0) is a γ-pyrone glucoside with the chemical name 4-pyrone-3-β-D-glucopyranoside [1]. It was first isolated from *Erigeron breviscapus* (Vant.) Hand-Mazz and has since been identified in several *Erigeron* species and *Satureja khuzistanica* [2]. Structurally, it is a glucosylated derivative of the aglycone pyromeconic acid (3-hydroxy-4H-pyran-4-one) [3].

Why Substituting Erigeroside with Other *Erigeron* Phytochemicals or Common Antioxidants is Scientifically Unsound


Erigeroside's pharmacological profile is distinct from other major *Erigeron* constituents, such as the flavonoid scutellarin, and from common antioxidant standards like quercetin or ascorbic acid. The substitution fails because its unique combination of a γ-pyrone core and a β-D-glucopyranoside moiety dictates a specific spectrum of activity that is not replicated by other compounds [1]. For instance, while scutellarin is a potent antiplatelet agent primarily acting via PKC inhibition [2], erigeroside demonstrates a comparatively modest antiplatelet effect but possesses distinct vasoactive properties, including a depressor effect not shared by its own aglycone, pyromeconic acid [3]. Furthermore, its antioxidant capacity, while measurable, is orders of magnitude weaker than quercetin, indicating that its therapeutic relevance in traditional medicine likely stems from its specific microcirculatory effects rather than general free radical scavenging [4].

Quantitative Differentiation of Erigeroside: Direct Evidence from Platelet Aggregation, Vasoactivity, and Antioxidant Assays


Comparative Antiplatelet Activity: Erigeroside vs. Aglycone Pyromeconic Acid

In a direct head-to-head comparison, erigeroside and its aglycone, 3-hydroxy-4-pyranone (pyromeconic acid), were tested for their ability to inhibit ADP-induced platelet aggregation in vitro. Both compounds were evaluated at an identical concentration of 0.86 mg/mL in platelet-rich plasma (PRP). The results provide a clear, quantifiable comparison of the glycoside versus the aglycone [1].

Platelet Aggregation Cardiovascular Pharmacology Microcirculation

Divergent Cardiovascular Activity: Erigeroside's Depressor Effect Contrasts with Aglycone's Pressor Effect

A fundamental pharmacological distinction between erigeroside and its aglycone, pyromeconic acid, lies in their opposing effects on blood pressure. While pyromeconic acid was found to have a pressor effect (increasing blood pressure), its glucoside, erigeroside (4-pyrone-3-β-D-glucopyranoside), was shown to possess depressor and hypnotic effects [1]. This stark functional divergence highlights how glycosylation can reverse the pharmacological action of the γ-pyrone scaffold.

Cardiovascular Pharmacology Blood Pressure Regulation Hemodynamics

Antioxidant Capacity Benchmarking: Erigeroside Exhibits Significantly Weaker Radical Scavenging than Quercetin

While erigeroside demonstrates antioxidant activity, its potency is modest when benchmarked against a well-established standard antioxidant, quercetin. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, erigeroside exhibits an IC50 in the range of 130–134 µg/mL [1]. For comparison, quercetin, a potent flavonoid antioxidant, consistently shows DPPH IC50 values in the range of 6.2–13.75 µg/mL across various studies [2][3]. This represents an order-of-magnitude difference in potency, underscoring that erigeroside is a comparatively weak free radical scavenger.

Antioxidant Activity Free Radical Scavenging DPPH Assay

Inferior Antiplatelet Potency Compared to In-Class Flavonoid Scutellarin

Erigeroside's antiplatelet effect is significantly less potent than that of scutellarin, the major flavonoid bioactive constituent of the same plant (*Erigeron breviscapus*). Erigeroside achieves a 32.6% inhibition of ADP-induced platelet aggregation at a high concentration of 0.86 mg/mL [1]. In contrast, scutellarein, the bioactive in vivo metabolite of scutellarin, has been characterized as a potent inhibitor of ADP-induced platelet aggregation among its analogues and acts via a defined mechanism involving protein kinase C (PKC) inhibition at micromolar concentrations [2]. While direct IC50 comparisons are not available, the context of the reported data clearly establishes erigeroside as a much weaker antiplatelet entity.

Antiplatelet Agents Flavonoids Cardiovascular Research

Targeted Research Applications for Erigeroside (CAS 59219-76-0) Based on Quantitative Differentiation


Investigating Glycosylation-Dependent Reversal of Vasoactivity

Erigeroside is the ideal compound for studying how the addition of a β-D-glucopyranoside moiety to the γ-pyrone core of pyromeconic acid completely reverses its hemodynamic effect from pressor to depressor [1]. This represents a clear, albeit qualitative, model system for structure-activity relationship (SAR) studies in cardiovascular pharmacology. Procurement of both compounds enables direct comparative research into glycosylation-mediated functional switching [2].

Studying Modest Antiplatelet and Microcirculatory Effects Independent of Potent Flavonoid Activity

For researchers aiming to deconvolute the complex pharmacology of *Erigeron* species, erigeroside serves as a key tool. Its modest antiplatelet effect (32.6% inhibition at 0.86 mg/mL) and its ability to modulate microcirculatory blood flow, as shown in a mesenteric model with its aglycone [3], distinguish it from the potent, PKC-mediated antiplatelet action of scutellarin [4]. This allows for the isolation and study of a milder, potentially vasoactive component of the herb's traditional "blood-activating" effects.

Exploring Antioxidant Mechanisms in a Low-Potency Context

Given its weak antioxidant potency (DPPH IC50 of 130-134 µg/mL) compared to standards like quercetin [5], erigeroside is not suitable for research requiring a strong free radical scavenger. However, it presents a valuable tool for investigating the role of low-level antioxidant activity in complex biological systems, or for studying antioxidant mechanisms that may not rely on high-potency radical quenching. Its use is particularly relevant in models where it has demonstrated a protective effect, such as in cerebral ischemia-reperfusion injury in rats, where the mechanism is proposed to be linked to its antioxidant capacity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erigeroside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.